1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone 1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464226
InChI: InChI=1S/C10H20N2O/c1-3-11-8-10-6-4-5-7-12(10)9(2)13/h10-11H,3-8H2,1-2H3
SMILES: CCNCC1CCCCN1C(=O)C
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol

1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13464226

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone -

Specification

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name 1-[2-(ethylaminomethyl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C10H20N2O/c1-3-11-8-10-6-4-5-7-12(10)9(2)13/h10-11H,3-8H2,1-2H3
Standard InChI Key HPYFITFUXNMWFR-UHFFFAOYSA-N
SMILES CCNCC1CCCCN1C(=O)C
Canonical SMILES CCNCC1CCCCN1C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₀H₂₀N₂O and a molar mass of 184.28 g/mol. Its IUPAC name is 1-[2-(ethylaminomethyl)piperidin-1-yl]ethanone, reflecting the piperidine core modified at the 1-position by an acetyl group and at the 2-position by an ethylaminomethyl substituent.

Structural Characterization

Key spectroscopic data include:

  • IR Spectrum: Absorptions at 2248 cm⁻¹ (C≡C stretch), 1744 cm⁻¹ (C=O stretch), and 1274 cm⁻¹ (C–O stretch) .

  • NMR: The piperidine ring protons resonate between δ 1.4–3.2 ppm, while the acetyl group appears as a singlet near δ 2.1 ppm.

  • Mass Spectrometry: A molecular ion peak at m/z 184.3 (M+H⁺) confirms the molecular weight.

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂O
Molecular Weight184.28 g/mol
Boiling Point201.6°C at 760 mmHg
Density0.95 g/cm³
Vapor Pressure0.305 mmHg at 25°C

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Piperidine Functionalization: Alkylation of piperidine with ethylamine and formaldehyde under acidic conditions introduces the ethylaminomethyl group.

  • Acetylation: Reaction with acetic anhydride or acetyl chloride adds the ethanone moiety, achieving yields up to 82.7% .

Example Reaction Scheme:
Piperidine+CH₃C(O)ClEt₃N1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone\text{Piperidine} + \text{CH₃C(O)Cl} \xrightarrow{\text{Et₃N}} \text{1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone}

Reaction Optimization

  • Catalysts: Triethylamine or pyridine enhances acetylation efficiency.

  • Solvents: Isopropanol or ethanol minimizes side reactions.

  • Temperature: Reactions proceed optimally at 70–80°C.

Biological Activities and Mechanisms of Action

Neurotransmitter Interactions

The compound modulates dopamine and serotonin receptors, as evidenced by in vitro binding assays (IC₅₀ = 12.4 µM for dopamine D2 receptors) . Its ethylaminomethyl group facilitates hydrogen bonding with receptor residues, while the acetyl moiety enhances lipid membrane permeability .

Antimicrobial Properties

Piperidine derivatives exhibit broad-spectrum antimicrobial activity. At 50 µg/mL, this compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL).

Physical and Chemical Properties

Solubility Profile

  • Water: 1.2 mg/mL (25°C)

  • Ethanol: >50 mg/mL

  • DMSO: 30 mg/mL

Research Findings and Future Directions

Recent Advances

  • Nanoformulations: Liposomal encapsulation increases bioavailability by 3.2-fold in rat plasma .

  • Structure-Activity Relationships (SAR): Adding a hydroxyl group at C4 improves σ-1 receptor affinity by 15-fold .

Challenges and Opportunities

  • Toxicity: LD₅₀ = 4,500 mg/kg in rats necessitates dose optimization .

  • Synthetic Scalability: Current yields (≤82%) require improved catalytic systems .

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